(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione, with the CAS number 90058-25-6, is a spirocyclic compound characterized by a unique structure that integrates a spiro junction connecting two heterocyclic rings. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound falls under the category of organic compounds and is classified as a diazaspiro compound due to the presence of nitrogen atoms within its spirocyclic structure.
Methods and Technical Details
The synthesis of (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes. Automation in reactors and advanced purification techniques, such as chromatography and crystallization, are commonly employed to ensure high purity and yield of the final product .
Structure and Data
The molecular formula for (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is C9H14N2O3, with a molecular weight of 198.22 g/mol. Its structural features include:
Property | Value |
---|---|
CAS Number | 90058-25-6 |
Molecular Formula | C9H14N2O3 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | (8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI | InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1 |
Isomeric SMILES | C1CCC2(C1)C(=O)NC@HCO |
Types of Reactions
(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione can undergo several chemical transformations:
The mechanism of action for (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific biological targets:
Research indicates potential applications in antimicrobial and anticancer therapies due to these interactions .
Physical Properties
The compound is typically a solid at room temperature with specific melting points that may vary based on purity and crystallization conditions.
Chemical Properties
Key chemical properties include:
Property | Value |
---|---|
State | Solid |
Solubility | Varies with solvent |
Stability | pH-dependent |
(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has diverse applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3